3-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol
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Overview
Description
3-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 3-Penta-2,4-dien-2-ylpyridine and 2,4,6-trinitrophenol. 3-Penta-2,4-dien-2-ylpyridine is a less commonly discussed compound but has its own unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trinitrophenol (Picric Acid): Picric acid can be synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process .
3-Penta-2,4-dien-2-ylpyridine: The synthesis of 3-Penta-2,4-dien-2-ylpyridine involves the reaction of pyridine with penta-2,4-dienal under specific conditions . The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
2,4,6-Trinitrophenol (Picric Acid): Industrial production of picric acid involves large-scale nitration processes with stringent safety measures due to its explosive nature . The process is carefully monitored to prevent any uncontrolled reactions .
3-Penta-2,4-dien-2-ylpyridine: Industrial production methods for 3-Penta-2,4-dien-2-ylpyridine are less documented, but they would likely involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,4,6-Trinitrophenol (Picric Acid):
Reduction: It can be reduced to form various aminophenol derivatives.
Substitution: Picric acid can participate in electrophilic substitution reactions due to the presence of nitro groups.
3-Penta-2,4-dien-2-ylpyridine:
Addition Reactions: The conjugated diene system in 3-Penta-2,4-dien-2-ylpyridine can undergo addition reactions with various electrophiles.
Substitution Reactions: Pyridine ring can participate in nucleophilic substitution reactions.
2,4,6-Trinitrophenol (Picric Acid):
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Electrophiles like halogens in the presence of a catalyst.
3-Penta-2,4-dien-2-ylpyridine:
Addition Reactions: Electrophiles like halogens or hydrogen halides.
Substitution Reactions: Nucleophiles like amines or alkoxides.
2,4,6-Trinitrophenol (Picric Acid):
Oxidation: Various oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated picric acid derivatives.
3-Penta-2,4-dien-2-ylpyridine:
Addition Reactions: Halogenated or hydrogenated derivatives.
Substitution Reactions: Substituted pyridine derivatives.
Scientific Research Applications
2,4,6-Trinitrophenol (Picric Acid):
Chemistry: Used as a reagent in various chemical reactions.
Biology: Employed in biological staining techniques.
Medicine: Historically used as an antiseptic.
Industry: Utilized in the manufacture of explosives and dyes.
3-Penta-2,4-dien-2-ylpyridine:
Mechanism of Action
2,4,6-Trinitrophenol (Picric Acid): Picric acid exerts its effects primarily through its strong acidic nature and ability to form complexes with various metals . Its explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
3-Penta-2,4-dien-2-ylpyridine: The mechanism of action of 3-Penta-2,4-dien-2-ylpyridine involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the pyridine ring . These structural features allow it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
2,4,6-Trinitrophenol (Picric Acid):
Similar Compounds: Trinitrotoluene (TNT), 2,4-Dinitrophenol (DNP).
Uniqueness: Picric acid is unique due to its strong acidity and historical significance in explosives and dyes.
3-Penta-2,4-dien-2-ylpyridine:
Properties
CAS No. |
60499-12-9 |
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Molecular Formula |
C16H14N4O7 |
Molecular Weight |
374.30 g/mol |
IUPAC Name |
3-penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-3-5-9(2)10-6-4-7-11-8-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1H2,2H3;1-2,10H |
InChI Key |
FGDABBYMIJKOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C)C1=CN=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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